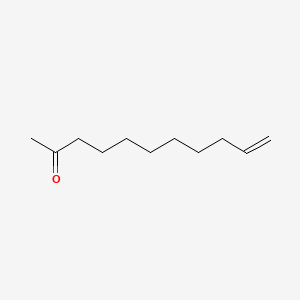

10-Undecen-2-one

Description

Structural Classification and IUPAC Nomenclature

10-Undecen-2-one is systematically named undec-10-en-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govuni.luchemspider.comebi.ac.ukchemicalbook.com The name precisely describes its molecular structure: "undec-" indicates an eleven-carbon chain, "-10-en-" specifies a double bond between carbon 10 and 11, and "-2-one" denotes a ketone functional group at the second carbon position. nih.govhmdb.ca

Structurally, it is classified as a ketone, which is an organic compound characterized by a carbonyl group (C=O) bonded to two other carbon atoms. hmdb.caebi.ac.uk It is further categorized as an aliphatic acyclic compound, meaning it has an open-chain structure without any rings. hmdb.ca Within the LIPID MAPS classification system, it falls under the category of Fatty Acyls, specifically as an oxygenated hydrocarbon. nih.govlipidmaps.org

Below is a table summarizing key structural and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | undec-10-en-2-one | nih.govuni.luebi.ac.uk |

| Molecular Formula | C₁₁H₂₀O | nih.govuni.luchemicalbook.comlipidmaps.org |

| Molecular Weight | 168.28 g/mol | nih.gov |

| SMILES | CC(=O)CCCCCCCC=C | nih.govuni.lulipidmaps.org |

| InChIKey | FJHNSGVMPSITEQ-UHFFFAOYSA-N | nih.govuni.lulipidmaps.org |

| CAS Number | 36219-73-5 | nih.govchemspider.comebi.ac.ukchemicalbook.com |

Academic Relevance and Research Trajectories

This compound holds considerable relevance in academic and industrial research due to its presence in nature and its utility as a synthetic intermediate. Ketones, in general, are fundamental compounds in organic synthesis, serving as precursors for a vast array of more complex molecules. acs.org Research into the enantioselective α-alkylation of ketones, for example, is a significant trajectory aimed at producing enantiomerically pure natural products and pharmaceuticals. acs.org

The academic interest in this compound also stems from its identification in various natural sources. nih.govebi.ac.ukchemicalbook.com The study of such natural products is a cornerstone of pharmacognosy and food chemistry, often leading to the discovery of new flavoring agents or compounds with potential biological activities. nih.gov Research has explored the potential antimicrobial properties of ketones, making compounds like this compound interesting for further investigation. ontosight.ai

Key research trajectories involving this compound include:

Natural Product Chemistry: Isolation and identification from botanical sources to understand their distribution and biosynthetic pathways.

Organic Synthesis: Use as a starting material or intermediate for creating more complex molecules with specific biological or material properties. ontosight.ai Synthetic routes to produce this compound, such as from the oxidation of 10-undecen-2-ol, are also an area of study. chemicalbook.com

Food and Fragrance Chemistry: Investigation into its sensory properties, as it is recognized as a flavoring agent. nih.govthegoodscentscompany.com It is described as having a citrus and fatty aroma. nih.govchemicalbook.comhmdb.ca

The natural occurrence of this compound has been documented in several plant species, as detailed in the table below.

| Natural Source | Source(s) |

| Zingiber mioga (Myoga Ginger) | nih.gov |

| Litsea elliptica | nih.gov |

| Pinus mugo (Mugo Pine) oil | chemicalbook.com |

| Malus domestica (Apple) | ebi.ac.uk |

The presence of this compound in these varied sources continues to fuel research into its natural roles and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36219-73-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-10-en-2-one |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h3H,1,4-10H2,2H3 |

InChI Key |

FJHNSGVMPSITEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCC=C |

boiling_point |

254.00 to 255.00 °C. @ 760.00 mm Hg |

density |

0.843-0.847 |

physical_description |

Colourless to pale yellow liquid; Citrus, fatty aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Undecenones

Identification in Biological Matrices

The ketone 10-undecen-2-one is a naturally occurring compound that has been identified in various biological sources, ranging from plants to insects. nih.gov Its presence in these diverse organisms highlights its varied roles in the natural world.

Presence in Plant Species

This compound has been reported in several plant species. For instance, it is a known constituent of Zingiber mioga (myoga ginger) and Litsea elliptica, a plant in the laurel family. nih.gov Another related compound, undec-10-enal, which features an aldehyde group instead of a ketone, is also found in the essential oils of various plants. solubilityofthings.com The presence of these compounds often contributes to the characteristic scents and flavors of the plants in which they are found. solubilityofthings.com Additionally, this compound has been found in the exocarp of the apple variety Malus x domestica Borkh. cv. Ruixue. ebi.ac.uk

Geranylacetone, a structurally related monoterpene ketone, has a broader documented occurrence in the plant kingdom. chemicalbook.com It has been identified in the oil of citronella, yellow passion fruit, peppermint, Scotch spearmint oil, tomatoes, citrus peel oils, carrots, papaya, melon, figs, and mango, among others. chemicalbook.com

Table 1: Documented Plant Sources of Undecenone Derivatives

| Compound | Plant Species |

| This compound | Zingiber mioga, Litsea elliptica, Malus x domestica Borkh. cv. Ruixue nih.govebi.ac.uk |

| Undec-10-enal | Various plant essential oils solubilityofthings.com |

| Geranylacetone | Oil of citronella, yellow passion fruit, peppermint, tomato, citrus peel oils, carrot, papaya, melon, fig, mango chemicalbook.com |

Occurrence as Microbial Metabolites

Certain undecenones are known to be produced by microorganisms. For example, 2-undecanone (B123061) has been identified as a major volatile organic compound produced during systemic infection by the bacterium Pseudomonas aeruginosa. nih.gov Research has shown that this compound can modulate the activity of the host's immune cells, specifically neutrophils. nih.gov Another related compound, 1-undecene, is also a known metabolite of Pseudomonas species. pnas.org The biosynthesis of these compounds by microbes points to their potential roles in microbial communication and interactions with their hosts.

Detection in Animal Secretions (e.g., Insect Venom Volatiles)

Volatile compounds, including ketones, play a crucial role in the chemical communication of social insects. In the Asian hornet, Vespa velutina, the sting venom contains a complex mixture of volatile compounds that act as an alarm pheromone, triggering defensive behavior in other hornets. cas.cnucsd.edu Chemical analysis of this venom has identified several ketones, and among the unknown compounds, an undecen-2-one has been tentatively identified. cas.cnresearchgate.netbiologists.com Further studies on the European invasive population of Vespa velutina also point to the presence of an unknown undecen-2-one in the venom gland. kmonceau.fr These findings suggest that undecenones may be key components of the alarm signaling system in these insects. kmonceau.fr

Table 2: Ketones Identified in the Venom of Vespa velutina

| Compound | Status |

| Heptan-2-one | Identified cas.cnkmonceau.fr |

| Nonan-2-one | Identified cas.cnkmonceau.fr |

| Undecan-2-one | Identified cas.cnkmonceau.fr |

| Undecen-2-one | Tentatively Identified cas.cnresearchgate.netbiologists.comkmonceau.fr |

| Undecene-2,10-dione | Tentatively Identified cas.cnresearchgate.netbiologists.com |

Enzymatic and Metabolic Routes to Undecenone Derivatives

The biosynthesis of undecenones and related alkenes in biological systems is closely linked to fatty acid metabolism. wikipedia.org Microorganisms, in particular, have evolved diverse enzymatic pathways to produce these compounds.

Fatty Acid Metabolism Divergence in Microorganisms

The synthesis of fatty acids is a fundamental anabolic process in all organisms, starting from acetyl-CoA. nih.govwikipedia.org In some microorganisms, pathways diverge from standard fatty acid synthesis to produce hydrocarbons like alkenes. This divergence can occur through the action of specific enzymes that act on fatty acid intermediates. For instance, the production of terminal olefins in certain bacteria is initiated by thioesterases that convert acyl-ACPs (acyl carrier proteins) to free fatty acids. nih.gov These fatty acids then serve as substrates for the subsequent enzymatic steps leading to alkene formation. The regulation of fatty acid metabolism, often controlled by hormones like insulin (B600854) in higher organisms, determines whether fatty acids are synthesized for storage or broken down for energy. youtube.comyoutube.com In microorganisms, similar regulatory controls, though different in their specifics, dictate the flow of precursors into various metabolic pathways, including those for alkene biosynthesis.

Decarboxylation Mechanisms in Alkene Biosynthesis

Decarboxylation, the removal of a carboxyl group, is a key reaction in several alkene biosynthetic pathways. nih.gov In microorganisms, a notable mechanism for the formation of terminal olefins involves a fatty acid decarboxylase. frontiersin.org For example, the enzyme OleT, a P450 from the cyp152 family found in Jeotgalicoccus species, can directly decarboxylate long-chain fatty acids to produce terminal alkenes. frontiersin.orgasm.org This enzyme utilizes hydrogen peroxide as a source of electrons. frontiersin.org Research on a P450 fatty acid decarboxylase from Macrococcus caseolyticus has also demonstrated its ability to convert fatty acids into terminal alkenes. nih.gov These decarboxylation reactions represent a direct route from fatty acid metabolism to the production of hydrocarbons. asm.org Other biosynthetic routes to alkenes in microbes include the "head-to-head condensation" of two fatty acid derivatives, followed by decarboxylation and decarbonylation. frontiersin.org

Microbial Biosynthesis Pathways (e.g., Pseudomonas species)

The microbial biosynthesis of undecenones, particularly this compound, has been a subject of significant research, with a focus on harnessing the metabolic capabilities of various microorganisms. Among these, species of the genus Pseudomonas have emerged as promising candidates for the production of methyl ketones due to their metabolic versatility and robustness. rwth-aachen.deresearchgate.netcsic.es Extensive metabolic engineering has been employed to channel the cell's resources towards the synthesis of these valuable compounds.

The core of the biosynthetic pathway for methyl ketones in engineered Pseudomonas revolves around the fatty acid β-oxidation cycle. rwth-aachen.de Normally, this pathway is responsible for the degradation of fatty acids to generate energy. However, through targeted genetic modifications, this catabolic process can be repurposed for the production of specific molecules. The general strategy involves truncating the β-oxidation cycle to accumulate key intermediates, which are then converted to the desired methyl ketones.

In engineered strains of Pseudomonas taiwanensis and Pseudomonas putida, a common approach involves the deletion of the fadA gene, which encodes the enzyme 3-ketoacyl-CoA thiolase. biorxiv.org This enzyme is responsible for the final step in the β-oxidation cycle, cleaving 3-ketoacyl-CoA. Its removal prevents the complete degradation of the fatty acid chain and leads to the accumulation of 3-ketoacyl-CoA intermediates.

To convert these accumulated intermediates into methyl ketones, a thioesterase is typically overexpressed. rwth-aachen.debiorxiv.org Thioesterases, such as FadM from Escherichia coli or 'TesA, can hydrolyze the 3-ketoacyl-CoA to release a free β-keto acid. osti.gov This β-keto acid is unstable and undergoes spontaneous decarboxylation to form the corresponding methyl ketone, which has one less carbon atom than the fatty acid precursor. rwth-aachen.de

The production of unsaturated methyl ketones, such as this compound, is intrinsically linked to the pool of unsaturated fatty acids within the host organism. biorxiv.org The presence of monounsaturated C11:1 methyl ketones in the product profile of engineered Pseudomonas suggests that unsaturated fatty acids are processed through the modified β-oxidation pathway. biorxiv.org For the synthesis of this compound, the precursor would be an eleven-carbon unsaturated fatty acid, which is then converted to its acyl-CoA derivative and enters the engineered pathway. The native fatty acid biosynthesis machinery of Pseudomonas produces a variety of saturated and unsaturated fatty acids, which can then be channeled towards methyl ketone production. biorxiv.org

Detailed Research Findings

Significant progress has been made in optimizing Pseudomonas strains for the production of methyl ketones. Research has demonstrated that by combining gene deletions and strategic overexpression of key enzymes, it is possible to achieve high titers and yields of these compounds.

One notable study focused on engineering Pseudomonas taiwanensis VLB120 for the production of medium-chain methyl ketones. biorxiv.orgnih.govresearchgate.net By deleting multiple genes to block competing pathways and overexpressing a thioesterase, researchers were able to produce a mixture of saturated and monounsaturated methyl ketones, including C11 and C11:1 congeners. biorxiv.org In fed-batch fermentations using glucose as the carbon source, these engineered strains achieved impressive production levels. biorxiv.orgnih.govresearchgate.net The distribution of the resulting methyl ketones, including the unsaturated variants, reflects the composition of the fatty acid pool in the Pseudomonas host. biorxiv.org

The table below summarizes key findings from research on methyl ketone production in engineered Pseudomonas species.

| Engineered Strain | Genetic Modifications | Substrate | Key Products | Titer (g/L) | Yield (mg/g substrate) | Productivity (mg/L/h) | Reference |

|---|---|---|---|---|---|---|---|

| Pseudomonas taiwanensis VLB120 Δ3 pProd | Deletion of 3 genes, overexpression of production plasmid | Glucose | C11, C13, C13:1, C15:1 Methyl Ketones | 6.0 (fed-batch) | 154 | 68 | biorxiv.org |

| Pseudomonas taiwanensis VLB120 Δ6 pProd | Deletion of 6 genes, overexpression of production plasmid | Glucose | C11, C13, C13:1, C15:1 Methyl Ketones | 9.8 (fed-batch) | 171 | 132 | biorxiv.orgnih.govresearchgate.net |

| Pseudomonas putida | Engineered for methyl ketone production | Glucose and amino acids | Methyl Ketones | 1.1 | N/A | N/A | nih.gov |

Synthetic Methodologies and Chemical Transformations of 10 Undecen 2 One

Chemical Synthesis of 10-Undecen-2-one and its Precursors

The synthesis of this compound and other undecenones can be achieved through various organic chemistry routes. The choice of a specific synthetic pathway is often dictated by the desired yield, purity, and the availability of starting materials. Key reactions involved in these syntheses include condensation reactions, selective oxidation, hydroxylation, and reductive processes from carboxylic acid derivatives.

Condensation reactions are fundamental in the formation of the carbon skeleton of undecenones. ontosight.aiontosight.ai Aldol (B89426) condensation, a prominent type of condensation reaction, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. thieme-connect.de

In the context of undecenone synthesis, this could involve the condensation of a smaller ketone, like acetone (B3395972), with an appropriate aldehyde. thieme-connect.de For instance, a crossed-aldol condensation between isovaleraldehyde (B47997) and acetone can be used to form 6-methyl-3-hepten-2-one, a related unsaturated ketone. google.com The reaction conditions, such as the use of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, are crucial for driving the reaction towards the desired product. thieme-connect.de The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the unsaturated ketone.

These condensation reactions can be performed in a single step under thermodynamic conditions or in a two-step process involving an initial aldol addition under kinetic control followed by a separate elimination step. thieme-connect.de The choice between these approaches allows for control over the reaction outcome and the specific isomer formed.

Table 1: Examples of Condensation Reactions in Unsaturated Ketone Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type |

| Acetone | Cinnamaldehyde | Potassium Hydroxide | α,β-Unsaturated Ketone |

| Methyl Ketone 8 | Enol 9 | LiHMDS, then Ac₂O, DMAP, DBU | α,β,γ,δ-Unsaturated Ketone |

| Acetone | Citral | Magnesium Oxide | Unsaturated Ketone |

This table is based on general principles of aldol condensation and specific examples found in the literature. thieme-connect.de

Selective oxidation is a critical step in the synthesis of ketones, including undecenones, often starting from alcohols or hydrocarbons. organic-chemistry.orgorganic-chemistry.org These reactions require carefully chosen catalysts and conditions to avoid over-oxidation to carboxylic acids. rsc.org For the synthesis of a ketone like this compound, a precursor secondary alcohol, 10-undecen-2-ol, would be oxidized.

Various reagents and catalyst systems have been developed for the selective oxidation of alcohols to ketones. These include:

Chromium-based reagents: While effective, their toxicity has led to a search for alternatives.

Dess-Martin periodinane (DMP): A mild and highly selective oxidant for primary and secondary alcohols.

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride.

TEMPO-based systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical in combination with a co-oxidant like sodium hypochlorite (B82951) offers a catalytic and environmentally friendlier option. organic-chemistry.org

The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction scale. For instance, the oxidation of β-pinene can lead to several products, highlighting the challenge of selectivity in complex molecules. mdpi.com

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key transformation that can be used to synthesize precursors for undecenones. ontosight.aiwikipedia.org For example, introducing a hydroxyl group at the C10 position of a suitable precursor could be a step towards synthesizing derivatives of this compound. ontosight.ai

In biochemistry, hydroxylation reactions are often catalyzed by enzymes called hydroxylases, such as cytochrome P-450. wikipedia.org These enzymes can insert an oxygen atom from molecular oxygen into a C-H bond with high regio- and stereoselectivity. wikipedia.org Synthetic methods for hydroxylation often involve the use of oxidizing agents. For alkenes, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) to produce a syn-diol, or through epoxidation followed by acid-catalyzed ring-opening to yield an anti-diol. youtube.com The choice of method determines the stereochemistry of the resulting diol. youtube.com

The synthesis of ketones can also be achieved through the reduction of carboxylic acid derivatives. msu.edu However, the direct reduction of carboxylic acids or their esters to ketones is challenging as the reaction often proceeds to the corresponding alcohol. More reactive derivatives like acyl chlorides are better suited for this transformation. msu.edu

One effective method involves the reaction of an acyl chloride with an organocuprate reagent (Gilman reagent), which allows for the formation of a ketone by adding an alkyl group. Another approach is the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and deuterium (B1214612) oxide (D₂O) to produce α,α-dideuterio alcohols, which can then be oxidized to the corresponding deuterated ketones. mdpi.com This method is noted for its excellent functional group tolerance. mdpi.com

Furthermore, nitriles can serve as precursors for ketones. The addition of a Grignard reagent to a nitrile, followed by acidic workup, yields a ketone. youtube.com These methods provide alternative routes to ketones from readily available carboxylic acid derivatives. researchgate.net

Hydroxylation Steps

Organic Transformations Involving this compound and Related Undecenones

The reactivity of this compound is characterized by its two main functional groups: the carbon-carbon double bond and the carbonyl group. The carbonyl group, in particular, is susceptible to nucleophilic attack.

The carbonyl group of this compound is electrophilic at the carbon atom due to the higher electronegativity of the oxygen atom. libretexts.org This makes it a prime target for attack by nucleophiles. unizin.org The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.org This intermediate can then be protonated to yield an alcohol. unizin.orgyoutube.com

Common nucleophiles that can add to the carbonyl group include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol upon workup. youtube.com

Cyanide ion (CN⁻): Addition of cyanide, typically from a source like sodium cyanide (NaCN), forms a cyanohydrin. youtube.com

Hydride reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Alcohols: In the presence of an acid or base catalyst, alcohols can add to the carbonyl group to form hemiketals and subsequently ketals. libretexts.org

The stereochemistry of nucleophilic addition is an important consideration. If the two groups attached to the carbonyl carbon are different, the addition of a nucleophile can create a new chiral center. libretexts.org

Table 2: Common Nucleophilic Additions to Ketones

| Nucleophile | Reagent Example | Product |

| Alkyl Group | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) | Cyanohydrin |

| Alcohol | Ethanol (in acid) | Ketal |

This table illustrates general reactions applicable to ketones like this compound.

Reduction Reactions of the Ketone Moiety

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation. Various reducing agents can be employed, with the choice of reagent influencing the selectivity and reaction conditions.

Commonly used stoichiometric reducing agents for ketone reductions include sodium borohydride and lithium aluminum hydride. wikipedia.org These reagents are effective but require careful handling. wikipedia.org More recent developments have focused on catalytic methods. For instance, N-heterocyclic carbene boranes, in the presence of an activator like acetic acid or silica (B1680970) gel, can reduce ketones. beilstein-journals.org Aldehydes can be selectively reduced in the presence of ketones using this system. beilstein-journals.org Another approach involves the use of zinc borohydride (Zn(BH₄)₂) on charcoal, which efficiently reduces a wide range of ketones to their corresponding secondary alcohols in high yields. scielo.org.mx This system also demonstrates chemoselectivity, favoring the reduction of aldehydes over ketones. scielo.org.mx

For enantioselective reductions, which are crucial for the synthesis of chiral alcohols, transition metal catalysts with chiral ligands are often employed. wikipedia.org These methods typically utilize hydrogen gas or transfer hydrogenation reagents like isopropanol. wikipedia.org A patented process describes the selective hydrogenation of a related compound, (R)-6,10-dimethyl-9-undecen-2-one, using a platinum or nickel catalyst to produce (R)-6,10-dimethyl-2-undecanone, preserving the chirality at the 6-position. google.com This highlights the importance of catalyst selection in achieving specific stereochemical outcomes.

Table 1: Examples of Ketone Reduction Methods

| Reducing System | Substrate Type | Product | Key Features |

|---|---|---|---|

| N-Heterocyclic Carbene Borane / Acetic Acid | Ketones | Secondary Alcohols | Slower than aldehyde reduction; can be accelerated with excess acid. beilstein-journals.org |

| Zn(BH₄)₂ / Charcoal | Ketones | Secondary Alcohols | High yields; chemoselective for aldehydes over ketones. scielo.org.mx |

| Platinum or Nickel Catalyst | (R)-6,10-dimethyl-9-undecen-2-one | (R)-6,10-dimethyl-2-undecanone | Preserves optical purity at the chiral center. google.com |

Alkene Functionalization Reactions (e.g., hydroformylation, epoxidation)

The terminal double bond of this compound is amenable to a range of functionalization reactions, providing a pathway to introduce new functional groups.

Hydroformylation , also known as the oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond to produce aldehydes. libretexts.org This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or iron. epo.orgacs.org For terminal alkenes like this compound, hydroformylation can lead to a mixture of linear and branched aldehydes. libretexts.org For instance, the hydroformylation of the related 10-undecen-1-al using a rhodium catalyst resulted in the formation of 1,12-dodecanedial and 2-methyl-1,11-undecanedial. epo.org The regioselectivity of the reaction is a critical aspect, and research has focused on developing catalyst systems that favor the formation of the linear aldehyde, which is often the more desired product. mdpi.com

Epoxidation is another important transformation of the alkene moiety, resulting in the formation of an epoxide ring. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). csic.es A patented method describes an epoxidation reagent consisting of hydrogen peroxide and an aryl methyl ketone in the presence of a tertiary amine for the epoxidation of organic compounds. google.com The resulting epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Table 2: Alkene Functionalization Reactions of Undecene Derivatives

| Reaction | Catalyst/Reagent | Product Type | Notes |

|---|---|---|---|

| Hydroformylation | Rhodium complex | Linear and branched aldehydes | Regioselectivity is a key consideration. epo.orgmdpi.com |

| Hydroformylation | Iron complex | Aldehydes | Operates under mild conditions. acs.org |

| Epoxidation | m-CPBA | Epoxides | A common method for epoxidation. csic.es |

| Epoxidation | Hydrogen peroxide / Aryl methyl ketone | Epoxides | Patented epoxidation system. google.com |

Carbonylative Polymerizations for Polyketoester Synthesis

The ability of this compound's precursor, 10-undecen-1-ol (B85765), to undergo carbonylative polymerization offers a unique route to complex polymer architectures. In this process, both the alkene and hydroxyl groups participate in the polymerization with carbon monoxide, leading to the formation of polyketoesters. osti.govacs.orgdigitellinc.com

This polymerization is typically catalyzed by palladium complexes bearing specific phosphine (B1218219) ligands. digitellinc.comosti.gov The choice of ligand is crucial as it controls the competition between two catalytic cycles: alternating alkene/CO copolymerization (leading to ketone units) and alkene hydroesterification (leading to ester units). osti.govacs.orgosti.gov By carefully designing the bis(phosphine) ligand, the ratio of ketone to ester linkages in the final polymer can be tuned. osti.govacs.orgdigitellinc.com

For example, using a (dppp(3,5-CF₃)₄)Pd(OTs)₂ catalyst, where dppp(3,5-CF₃)₄ is 1,3-bis[bis[3,5-bis(trifluoromethyl)phenyl]-phosphino]propane, the carbonylative polymerization of 10-undecen-1-ol yields high molecular weight polyketoesters (Mₙ > 20,000 g/mol ) with a ketone to ester ratio of approximately 1:2. osti.govacs.orgdigitellinc.com A key to achieving high molecular weight polymers in this system is the use of electron-deficient bis(phosphine) ligands, which suppress undesirable alkene isomerization side reactions. osti.govacs.org This methodology has also been extended to terpolymerizations with other alkenes like 1-hexene. osti.govacs.org

Table 3: Carbonylative Polymerization of 10-Undecen-1-ol

| Catalyst | Monomers | Polymer Type | Key Findings |

|---|---|---|---|

| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 10-undecen-1-ol, CO | Polyketoester | High molecular weight (Mₙ > 20,000 g/mol); Ketone:Ester ratio ~1:2. osti.govacs.orgdigitellinc.com |

| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 1-hexene, 10-undecen-1-ol, CO | Polyketoester terpolymer | Demonstrates versatility of the catalytic system. osti.govacs.org |

Acyclic Diene Metathesis (ADMET) Polymerization in Polyester Synthesis

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique used to synthesize unsaturated polymers from α,ω-dienes. nih.govrsc.org While this compound itself is not a typical ADMET monomer, derivatives containing two terminal alkene groups are excellent candidates for this polymerization, leading to the formation of polyesters. mdpi.comrsc.org

For instance, the esterification of 10-undecenoic acid with 10-undecen-1-ol produces undec-10-en-1-yl undec-10-enoate, a monomer that readily undergoes ADMET polymerization. mdpi.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs second-generation catalyst, produces high molecular weight unsaturated polyesters. mdpi.comrsc.org The polymerization is typically conducted under vacuum to remove the ethylene (B1197577) byproduct, which drives the reaction to completion. rsc.org The resulting unsaturated polyesters can then be hydrogenated to yield saturated polyesters. mdpi.comacs.org

ADMET has been successfully employed to create a variety of bio-based polyesters by copolymerizing undecenoate-based monomers with other bio-derived dienes. mdpi.commdpi.com This approach allows for the synthesis of polyesters with tunable properties, such as melting point and crystallinity, by varying the comonomer composition. mdpi.com

Table 4: ADMET Polymerization for Polyester Synthesis

| Monomer(s) | Catalyst | Polymer Type | Key Features |

|---|---|---|---|

| undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. | Unsaturated Polyester | High molecular weight (Mₙ up to 26,500 g/mol). mdpi.com |

| 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs 2nd Gen. | Unsaturated Polyester | Mₙ around 12,700 g/mol. rsc.orgrsc.org |

| Dianhydro-D-glucityl bis(undec-10-enoate) and 1,9-decadiene | HG2 catalyst | Unsaturated Copolyester | Mₙ between 9,300–23,400 g/mol; subsequent hydrogenation yields saturated polyesters. mdpi.com |

Derivatization for Surfactant and Chemical Intermediate Production

The versatile reactivity of this compound and its derivatives allows for their conversion into a range of valuable chemical products, including surfactants and other intermediates. The presence of both a polar head (the ketone or a group derived from it) and a nonpolar tail (the hydrocarbon chain) is a key structural feature for surfactant applications.

Functionalization of the terminal alkene can introduce hydrophilic groups. For example, epoxidation of undecylenic acid esters followed by ring-opening can generate polyol-type structures that may have surfactant properties. csic.es Similarly, hydroformylation introduces an aldehyde group, which can be further oxidized to a carboxylic acid or reduced to an alcohol, providing a handle for creating anionic or non-ionic surfactants, respectively. epo.org

Furthermore, the ADMET polymerization of undecenoate-based monomers can produce telechelic polymers, which are polymers with functional end-groups. nih.gov These can serve as macromolecular surfactants or as building blocks for more complex polymer architectures like block copolymers. The synthesis of polyesters and polyols from the metathesis degradation of rubbers using methyl 10-undecenoate and 10-undecen-1-ol as chain transfer agents also yields products with potential applications in the chemical industry. researchgate.netresearchgate.net

Investigation of Biological Activities and Ecological Roles

Antimicrobial Properties of Undecenones

The antimicrobial effects of undecenones and related compounds have been evaluated against various microorganisms. While studies focusing specifically on 10-undecen-2-one are limited, research on structurally similar ketones provides insight into the potential activity of this class of compounds. For instance, the saturated analogue, undecan-2-one, has demonstrated notable antifungal activity, particularly against the mould Aspergillus niger, with a reported Minimum Inhibitory Concentration (MIC) of 1 μL/mL. researchgate.net However, its bacteriostatic activity against bacteria such as Bacillus subtilis and Escherichia coli was found to be low (MIC > 30 μL/mL). researchgate.net

Another related compound, 10-undecenoic acid, which shares the same carbon skeleton and double bond position but has a carboxylic acid functional group, is well-known for its antifungal properties and is used in treatments for skin infections. nih.gov Additionally, studies on plant extracts have identified other undecene derivatives, such as 10-undecen-1-al, 2-methyl-, which has shown anti-Candida activity. rjpbcs.com These findings suggest that the C11 backbone with a terminal double bond is a recurring motif in compounds with antimicrobial potential.

Table 1: Antimicrobial Activity of Undecan-2-one (Saturated Analogue of this compound)

| Test Organism | Type | Antimicrobial Activity (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Bacterium | > 30 μL/mL (Low) | researchgate.net |

| Bacillus subtilis | Bacterium | > 30 μL/mL (Low) | researchgate.net |

| Candida mycoderma | Yeast | More efficient than against bacteria | researchgate.net |

Anti-inflammatory Studies

The evaluation of the anti-inflammatory properties of chemical compounds is a significant area of pharmacological research. Such studies often involve in vitro assays, such as the inhibition of protein denaturation, or cell-based models using macrophages to measure the reduction of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). dovepress.comresearchgate.net In vivo models, such as carrageenan-induced paw edema in rodents, are also commonly employed to assess anti-inflammatory effects. researchgate.netmdpi.com

Despite the availability of these established methodologies, specific studies investigating the anti-inflammatory activity of this compound are not extensively documented in the scientific literature. While some complex plant extracts containing a wide variety of compounds have shown anti-inflammatory effects, the activity has not been specifically attributed to this compound. rjpbcs.comnih.gov Therefore, the potential for this specific compound to modulate inflammatory responses remains an area for future investigation.

Antioxidant Evaluations

Antioxidant capacity is the ability of a compound to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. mdpi.com The antioxidant potential of substances is typically evaluated using a panel of in vitro chemical assays that function through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comnih.gov

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based method where the antioxidant reduces the stable DPPH radical. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based method that measures the reduction of the ABTS radical cation. mdpi.commdpi.com

Ferric Reducing Antioxidant Power (FRAP): An assay that measures the ability of a substance to reduce a ferric iron (Fe³⁺) complex. mdpi.comnih.gov

Cupric Reducing Antioxidant Capacity (CUPRAC): This method uses a copper (Cu²⁺) complex as the oxidant. mdpi.commdpi.com

Oxygen Radical Absorbance Capacity (ORAC): A HAT-based assay that evaluates the inhibition of peroxyl radical-induced oxidation. nih.gov

While these methods are widely applied to screen natural and synthetic compounds, dedicated studies evaluating the antioxidant capacity of this compound are not prominently featured in the available research.

Pheromonal and Signaling Functions in Organisms

One of the most well-documented biological roles of this compound is in chemical communication among insects, where it functions as a component of an alarm pheromone.

Research has identified that the Asian hornet, Vespa velutina, uses volatile compounds from its sting venom as an alarm pheromone to recruit other hornets and trigger defensive attacks. researchgate.netucsd.edubiologists.com Chemical analysis of these venom volatiles revealed a mixture of aliphatic ketones and alcohols. ucsd.edu Among the identified compounds, an unknown substance was hypothesized to be a type of undecen-2-one. biologists.comcas.cn This compound was one of several that elicited conspicuous antennal activity in hornets, indicating it is detected by their sensory systems and likely plays a role in the chemical signaling of alarm. ucsd.edudatadryad.org The alarm pheromone, when released during a sting, prompts nearby hornets to attack the same target. researchgate.net

To confirm the function of these venom components, researchers employ specialized bioassays. Gas chromatography coupled with electroantennographic detection (GC-EAD) is used to identify which specific compounds in a mixture elicit a neural response from an insect's antenna. ucsd.eduresearchgate.net In studies on Vespa velutina, the venom extract produced reproducible antennal responses to 13 known and three unknown compounds, one of which was potentially an undecen-2-one. ucsd.edubiologists.com

Behavioral assays are then conducted to observe the insect's reaction to these active compounds. These experiments confirmed that sting venom volatiles were highly attractive to hornet workers and initiated attacks. researchgate.netucsd.edu Fractions of the venom containing monoketones and diketones were also shown to elicit aggressive behavior. biologists.com While other compounds like nonan-2-one were found to trigger attacks at biologically relevant concentrations, the presence and antennal detection of an undecen-2-one suggest it is a relevant part of the complex chemical signal that mediates the hornets' collective defensive behavior. researchgate.netucsd.edu

Table 2: EAD-Active Compounds Identified in the Venom of Vespa velutina

| Compound Name | Chemical Class | Elicited Antennal Response | Reference |

|---|---|---|---|

| Heptan-2-one | Monoketone | Yes | cas.cn, ucsd.edu |

| Octan-2-one | Monoketone | Yes | ucsd.edu |

| 6-Methyl-2-heptanone | Monoketone | Yes | ucsd.edu |

| Nonan-2-one | Monoketone | Yes | cas.cn, ucsd.edu |

| 3-Octanone | Monoketone | Yes | ucsd.edu |

| Decan-2-one | Monoketone | Yes | ucsd.edu |

| Undecan-2-one | Monoketone | Yes | cas.cn, ucsd.edu |

| Undecen-2-one (hypothesized) | Monoketone | Yes | ucsd.edu, biologists.com |

| Undecene-2,10-dione (hypothesized) | Diketone | Yes | ucsd.edu, biologists.com |

| 2-Nonanol | Alcohol | Yes | ucsd.edu |

Role as Insect Alarm Pheromones (e.g., Vespa velutina)

General Metabolic Interactions within Biological Systems

Information regarding the specific metabolic pathways of this compound in various organisms is not extensively detailed. However, its classification as a fatty acyl lipid suggests it could potentially be processed through lipid metabolism pathways. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavouring agent. nih.gov This implies that it is metabolized by the human body through predictable pathways for aliphatic ketones. In insects that use it as a pheromone, specialized enzymes in the antennae or other tissues are likely involved in its degradation to terminate the chemical signal.

Advanced Analytical and Spectroscopic Characterization in Undecenone Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like 10-undecen-2-one. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC-MS analysis, this compound is identified based on its retention time and its unique mass spectrum, which shows characteristic fragmentation patterns. nih.gov A key fragment ion for 2-ketones is often observed at a mass-to-charge ratio (m/z) of 58, resulting from a McLafferty rearrangement. biologists.com Another prominent peak is typically seen at m/z 43. biologists.com

This technique is widely used to identify this compound in natural sources. For instance, an unknown undecen-2-one was identified as a potential alarm pheromone component in the venom of the Asian hornet, Vespa velutina, using GC-MS. biologists.comnih.gov The analysis of volatile organic compounds (VOCs) in various food products, such as pear syrups, has also utilized GC-MS to detect related compounds like 10-undecen-1-ol (B85765). mdpi.com The coupling of headspace solid-phase microextraction (HS-SPME) with GC-MS provides a sensitive method for extracting and analyzing such compounds from complex matrices. mdpi.com

Table 1: GC-MS Data for Ketones Including an Unknown Undecen-2-one in Vespa velutina Venom

| Peak No. | Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 7 | Heptan-2-one | - | - |

| 9 | Dimethylnonen-2-one | - | - |

| 10 | Unknown undecen-2-one | - | 43, 58 |

| 13 | Undecan-2-one | - | - |

| 15 | Unknown undecene-2,10-dinone | - | 43, 58 |

Data derived from a study on Vespa velutina venom volatiles. biologists.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. libretexts.orgwikipedia.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. libretexts.org

In the ¹H NMR spectrum, specific signals correspond to the different types of protons in the molecule. The terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH-) would appear in the characteristic olefinic region of the spectrum. The protons on the carbon adjacent to the carbonyl group (alpha-protons) would also have a distinct chemical shift.

In the ¹³C NMR spectrum, each unique carbon atom in the this compound structure gives a separate signal. The carbonyl carbon (C=O) appears at a significantly downfield chemical shift, typically in the range of 200-220 ppm for ketones. The two sp² hybridized carbons of the double bond would also have characteristic signals in the olefinic region (around 110-140 ppm). Data for the related compound, undecen-2-bromopropionate, shows the terminal vinyl carbons at 111.47 ppm and 136.34 ppm. asianpubs.org

Table 2: Predicted and Experimental NMR Data for Related Undecene Structures

| Nucleus | Compound Structure | Chemical Shift (δ) ppm |

|---|---|---|

| ¹³C | Undecen-2-bromopropionate (C-a) | 111.47 |

| ¹³C | Undecen-2-bromopropionate (C-b) | 136.34 |

| ¹³C | Undecen-2-bromopropionate (C=O) | 167.46 |

Data from the synthesis of an initiator, undecen-2-bromopropionate. asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comcopbela.org For this compound, the IR spectrum would prominently display absorption bands characteristic of its two key functional groups: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). scienceready.com.au

The C=O stretching vibration of a ketone typically appears as a strong, sharp peak in the region of 1680-1750 cm⁻¹. savemyexams.comsavemyexams.com The C=C stretching vibration of the alkene group would be found in the 1620-1680 cm⁻¹ region. scienceready.com.au Additionally, the C-H stretching vibrations associated with the sp² carbons of the double bond would appear above 3000 cm⁻¹. The presence of these specific absorption bands in an IR spectrum provides strong evidence for the structure of this compound. nih.gov For the related compound 10-undecen-1-ol, a characteristic C=C bond absorption is seen at 1639 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene | C=C stretch | 1620–1680 |

| Alkene | =C-H stretch | 3010–3095 |

| Ketone | C=O stretch | 1680–1750 |

General characteristic ranges for functional groups. savemyexams.comscienceready.com.ausavemyexams.com

Electroantennographic Detection (EAD) in Chemo-Ecological Studies

In the field of chemical ecology, electroantennographic detection (EAD) is a powerful technique used to identify which volatile compounds are biologically active for insects. researchgate.net This method involves coupling a gas chromatograph to an insect antenna preparation. As separated compounds elute from the GC column, the antenna's electrical response is measured. A significant response indicates that the insect's olfactory receptors are sensitive to that specific compound.

Research on the Asian hornet, Vespa velutina, has utilized GC-EAD to investigate the components of its alarm pheromone. biologists.comnih.gov In these studies, venom extracts were analyzed, and several compounds elicited strong antennal responses. biologists.com An unknown undecen-2-one was among the compounds that were found to be electrophysiologically active, suggesting it plays a role in the hornet's chemical communication system. biologists.comkmonceau.fr This highlights the importance of this compound and related compounds as potential semiochemicals. kmonceau.fr The technique has also been successfully applied to study the responses of fruit flies, like Bactrocera kraussi, to compounds from their rectal glands. mdpi.com

Spectrometric Analyses in Transport Studies (e.g., UV-Vis, Atomic Absorption)

While UV-Vis and Atomic Absorption Spectrometry are not primary tools for the structural elucidation of this compound itself, they are employed in studies investigating the transport of other substances where undecene derivatives might be used as carriers or part of a membrane system. For instance, in studies of ion transport across liquid membranes, these spectrometric methods are used to determine the concentration of the transported species (e.g., metal ions) in the source and receiving phases.

A study on the transport of silver ions used 10-undecenoic acid and 10-undecen-1-ol as carriers in a liquid membrane. mdpi.com In such experiments, Atomic Absorption Spectrometry (AAS) would be the method of choice to quantify the concentration of silver ions before and after transport, thereby assessing the efficiency of the undecene-based carrier. While this compound was not the direct subject, this demonstrates the application of these spectrometric techniques within the broader research context of undecene derivatives.

Chromatographic Purification Techniques (e.g., Column Chromatography)

Column chromatography is an essential technique for the purification of this compound, particularly after its chemical synthesis or extraction from natural sources. miamioh.edudrawellanalytical.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while a mobile phase (a solvent or mixture of solvents) is passed through the column. miamioh.edu

For a moderately polar compound like this compound, a typical normal-phase column chromatography setup would involve silica gel as the stationary phase and a mixture of non-polar and slightly more polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. chemicalbook.comgoogle.com By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography or GC-MS) to isolate the pure this compound. This technique is scalable and can be adapted for both small-scale purification and larger industrial processes. sielc.comsielc.com

Table 4: Example of Column Chromatography for Purification of a Related Compound

| Compound | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| 10-undecen-1-ol | Silica Gel | 4% ethyl acetate (B1210297) in hexane |

| 7-(4-chlorobutoxy)-1H-quinolin-2-one | Silica Gel | Dichloromethane:Methanol (100:3) |

Data from purification of related and other organic compounds. chemicalbook.comgoogle.com

Solubility Studies in Supercritical Fluids and Liquid Membranes

In the context of liquid membranes, the solubility of carrier molecules within the membrane phase is critical for efficient transport. A study on silver ion transport utilized 10-undecenoic acid and 10-undecen-1-ol as carriers dissolved in n-decanol, which constituted the bulk liquid membrane. mdpi.com The study noted the high solubility of these undecene derivatives in alcohols and their insolubility in water as key properties for their function as carriers. mdpi.com this compound is described as being practically insoluble to insoluble in water but soluble in alcohol. nih.gov

Table 5: Experimental Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

|---|---|---|

| This compound | Water | Practically insoluble nih.gov |

| This compound | Ethanol | Soluble nih.gov |

| 10-Undecenoic acid | Water | 0.074 mg/mL mdpi.com |

| 10-Undecen-1-ol | Water | 0.061 g/L (61 mg/L) mdpi.com |

Theoretical and Computational Approaches to 10 Undecen 2 One Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.netsciforum.net For α,β-unsaturated ketones such as 10-undecen-2-one, DFT calculations are instrumental in analyzing reactions at the conjugated C=C and C=O bonds.

Researchers employ DFT to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energy barriers, which determine reaction rates and selectivity. sci-hub.sersc.org Key reactions for α,β-unsaturated systems that have been studied using DFT include:

Michael Addition: This is a fundamental reaction for α,β-unsaturated carbonyls. DFT studies have been used to understand the mechanism of nucleophilic additions, such as the hydrocyanation of enones. researchgate.netsciforum.net These calculations can reveal the role of catalysts, the stereochemistry of the products, and the influence of substituents on reactivity. mdpi.commdpi.com For example, DFT can be used to determine whether a reaction will proceed via a specific transition state, leading to a particular stereoisomer. mdpi.com

Hydroboration: The selective reduction of either the alkene or the ketone functional group is a significant challenge. DFT calculations help to explain the chemoselectivity of hydroboration agents. sci-hub.senih.gov Studies on similar α,β-unsaturated carbonyl compounds have shown that DFT can predict whether a 1,2-addition (at the C=O group) or a 1,4-addition (at the C=C group) is more favorable by calculating the free energy barriers for each pathway. sci-hub.sersc.org For instance, in a DAP-catalyzed hydroboration of an α,β-unsaturated ester, the 1,4-hydroboration pathway was found to have a significantly lower activation energy (15.0 kcal/mol) compared to the 1,2-hydroboration pathway (29.7 kcal/mol), explaining the observed selectivity. sci-hub.sersc.org

Cycloaddition Reactions: DFT is also applied to understand the mechanisms of cycloaddition reactions, providing insights into the stereoselectivity and regioselectivity of these complex transformations. acs.org

By analyzing parameters like frontier molecular orbitals (HOMO-LUMO gap), atomic charges, and electron densities, DFT provides a detailed picture of the electronic interactions that govern the reaction pathway. researchgate.netsciforum.net

Table 1: Application of DFT to Reactions of α,β-Unsaturated Carbonyl Systems

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. These methods allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.

For a molecule like this compound, with its flexible undecenyl chain, MD simulations can be particularly useful. Such simulations can model:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Solvation Properties: Understanding how the molecule interacts with solvent molecules. MD simulations have been used to study the diffusion and structural properties of other ketones in various solvents, revealing how molecular size and structure affect these properties. ua.ptresearchgate.net

Interaction with Interfaces: Simulating the behavior of this compound at interfaces, such as a lipid bilayer or a micelle, which is relevant to its potential biological activities or its use in fragrance formulations.

While specific MD studies on this compound are not widely published, the principles are well-established from studies on similar aliphatic ketones. ua.ptmdpi.com For example, all-atom MD simulations are used to model the liquid state of ketones and validate force field parameters, which are crucial for accurate simulations. mdpi.com These simulations can compute properties like radial distribution functions, which describe the structuring of the solvent around the solute molecule. ua.ptresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with a specific activity, such as biological potency or toxicity. mdpi.comnih.gov For α,β-unsaturated carbonyl compounds like this compound, the inherent electrophilicity conveyed by the conjugated system is a key determinant of their reactivity and biological effects. tandfonline.comtandfonline.com

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. researchgate.netnih.gov For this compound and related compounds, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which relates to electrophilicity, and the energy of the Highest Occupied Molecular Orbital (E-HOMO). tandfonline.comacs.org The global electrophilicity index (ω) is another powerful descriptor derived from conceptual DFT used to predict toxicity. mdpi.com

Hydrophobic Descriptors: The 1-octanol/water partition coefficient (log Kow or logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes in biological systems. tandfonline.comacs.org

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, or molecular connectivity indices. nih.gov

Studies on the toxicity of aliphatic ketones and α,β-unsaturated compounds against organisms like Tetrahymena pyriformis have successfully used these descriptors to build predictive QSAR models. tandfonline.comtandfonline.comacs.org For example, the toxicity of α,β-unsaturated ketones (alkenones) was found to be well-predicted by electronic descriptors like HOMO and the HOMO-LUMO gap, confirming their action as soft electrophiles. tandfonline.com In contrast, the toxicity of saturated ketones (alkanones) was primarily dependent on hydrophobicity (log Kow), indicating a non-covalent, narcotic mechanism of action. tandfonline.com These findings highlight how QSAR can elucidate mechanisms of action and predict the activity of new compounds.

Table 2: Common Descriptors in QSAR Models for Carbonyl Compounds

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

| Cyclohexanone |

| Methyl ethyl ketone (MEK) |

| Methyl isobutyl ketone (MIBK) |

| Parthenolide |

| Dehydroleucodine |

| Nimbolide |

| Costunolide |

| Dehydrocostus lactone |

| Leptomycin |

| Fostriecin |

| Tulipalin A |

Industrial and Emerging Applications in Chemical Science

Intermediate in Pharmaceutical Synthesis Pathways

While direct applications of 10-undecen-2-one as a pharmaceutical intermediate are not extensively documented in mainstream research, its structural analogs and parent compounds, primarily 10-undecenoic acid, serve as crucial precursors in the synthesis of various bioactive molecules. The presence of both a reactive double bond and a carbonyl functional group provides multiple sites for chemical modification.

Derivatives of 10-undecenoic acid have been investigated for the development of new antimicrobial agents. In one study, a series of undec-10-enehydrazide derivatives were synthesized from undecylenic acid. researchgate.netinnovareacademics.in These compounds were then screened for their in vitro activity against pathogenic microbial strains, with some derivatives showing potent antibacterial and antifungal effects. researchgate.netinnovareacademics.in The research highlights the importance of the long aliphatic side chain, a key feature of this compound, for interaction with microbial targets. researchgate.net

Furthermore, the related aldehyde, 10-undecenal, which shares the C11 unsaturated backbone, has been used as a precursor for synthesizing molecules with activity against Methicillin-resistant Staphylococcus aureus (MRSA). The terminal double bond is noted to be significant for the bioactivity of the resulting compounds. The parent compound, 10-undecenoic acid, is itself a well-known antifungal agent used in treating skin infections and serves as a precursor in the manufacturing of various pharmaceuticals. nih.govebi.ac.uk Its bifunctional nature allows it to be used as a linking molecule to conjugate other biomolecules. nih.gov The closely related alcohol, 10-undecen-1-ol (B85765), is also utilized as an intermediate in the synthesis of esters, ethers, and carboxylic acids that serve as components of pharmaceutical products. nbinno.com

The following table summarizes the roles of this compound's close chemical relatives in pharmaceutical synthesis.

| Compound/Derivative Family | Role in Synthesis | Target Application/Compound |

| Undec-10-enehydrazides | Precursor | Antimicrobial Agents (Antibacterial, Antifungal) researchgate.netinnovareacademics.in |

| 10-Undecenal | Precursor | Anti-MRSA Agents |

| 10-Undecenoic Acid | Precursor / Linker | Pharmaceuticals, Antifungal Drugs nih.govebi.ac.uk |

| 10-Undecen-1-ol | Intermediate | Esters, Ethers, Carboxylic Acids for Drugs nbinno.com |

Applications in Polymer Chemistry (e.g., Polyketoesters, Aliphatic Polyesters)

The dual functionality of the C11 undecenoyl skeleton, present in this compound, makes it a prime candidate for polymerization reactions. The terminal alkene can participate in chain-growth reactions, while the carbonyl group can be incorporated into the polymer backbone or serve as a point for post-polymerization modification. Much of the research in this area has focused on its alcohol analog, 10-undecen-1-ol, to create novel polyesters and polyketoesters.

A significant strategy involves the carbonylative polymerization of 10-undecen-1-ol. acs.org This method utilizes a palladium catalyst to facilitate a reaction with carbon monoxide (CO), leading to the formation of high molecular weight polyketoesters. acs.orgdigitellinc.com This process is a competitive application of two catalytic cycles: alternating alkene/CO copolymerization and alkene hydroesterification. osti.gov The ratio of ketone to ester linkages in the resulting polymer can be controlled by carefully selecting the phosphine (B1218219) ligand on the palladium catalyst. digitellinc.comosti.gov For instance, using a (dppp(3,5-CF₃)₄)Pd(OTs)₂ catalyst resulted in polyketoesters with a molecular weight (Mn) over 20,000 g/mol and a ketone to ester ratio of approximately 1:2. acs.org

Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique used to create long-chain aliphatic polyesters from bio-based monomers derived from undecenoic acid. mdpi.comrsc.orgrsc.org This method allows for the synthesis of polymers with precisely placed functional groups. acs.org While many examples use ester-functionalized dienes, the synthesis of long-spaced polyketones via ADMET has also been demonstrated using ketone-functionalized dienes. acs.orgpublish.csiro.au These polyketones serve as ideal, defect-free models for studying the structure-property relationships of ethylene (B1197577)/CO copolymers. acs.org The ketone groups within these polymers are not merely structural components; they are reactive sites that can be completely converted using oxime chemistry, allowing for the generation of densely functionalized polyolefins. publish.csiro.au

The table below details research findings on the polymerization of 10-undecen-1-ol, a close relative of this compound.

| Polymerization Method | Monomer | Catalyst System | Resulting Polymer | Key Findings |

| Carbonylative Polymerization | 10-undecen-1-ol, CO | (dppp(3,5-CF₃)₄)Pd(OTs)₂ | Polyketoester | High molecular weight (Mn > 20,000 g/mol ); Tunable ketone:ester ratio (approx. 1:2). acs.orgosti.gov |

| Cobalt-catalyzed Polymerization | 10-undecen-1-ol, CO | Dicobalt Octacarbonyl | Aliphatic Polyester | Produces high molecular weight (Mn > 10,000 g/mol ) polyesters from renewable resources. medchemexpress.com |

| ADMET Polymerization | Dianhydro-D-glucityl bis(undec-10-enoate) | Ruthenium-carbene (Grubbs type) | Unsaturated Polyester | Forms high molecular weight (Mn = 9,300–23,400) bio-based polyesters. mdpi.com |

| Metallocene Polymerization | 10-undecene-1-ol | Metallocene/TIBA | Poly(10-undecene-1-ol) | Creates polyolefins with pendant hydroxyl groups for further functionalization. researchgate.net |

Role in Advanced Materials Science

The structural features of this compound and its parent compounds are being leveraged to create advanced materials with tailored properties. The long aliphatic chain provides flexibility and hydrophobicity, while the terminal double bond and carbonyl group offer sites for cross-linking, functionalization, and degradation.

One area of application is in the development of new bio-based lubricants. Unsaturated esters derived from 10-undecenoic acid have been synthesized and subsequently epoxidized. csic.es The resulting materials, such as trimethylolpropane (B17298) (TMP) epoxide derived from undecylenic acid, exhibit properties desirable for biolubricants, including a high viscosity index, high flash point, and low pour point. csic.es

In the field of thermosetting polymers, 10-undecenoic acid serves as a valuable bio-based platform for creating epoxy resins. researchgate.net The acid can be transformed through esterification and epoxidation into epoxy precursors and hardeners with a high bio-based content, offering a sustainable alternative to petroleum-derived materials. researchgate.net

Furthermore, the polymers derived from C11 monomers, as discussed in the previous section, are themselves advanced materials. The ADMET polyketones are particularly interesting as they contain both internal alkene and ketone moieties that are reactive sites for post-polymerization modification. publish.csiro.au This allows for the creation of polymer-based molecular arrays and precisely functionalized periodic polyolefins, where the material's properties can be finely tuned for specific applications. publish.csiro.au The ability to introduce functional groups at regular intervals along a polyethylene-like chain is a significant challenge in polymer science, and ADMET polymerization of ketone-containing monomers provides a reliable solution. publish.csiro.au

Sustainable Production Methods and Bio-based Chemical Initiatives

A major driver for the interest in this compound and related C11 chemicals is their origin from renewable feedstocks, primarily castor oil. ebi.ac.uk This positions them as key components in the transition towards a bio-based economy, providing sustainable alternatives to petrochemicals. researchgate.net

The primary pathway to the C11 chemical family begins with ricinoleic acid, which constitutes about 90% of castor oil. researchgate.net Through pyrolysis (cracking under pressure and heat), ricinoleic acid is cleaved to yield 10-undecenoic acid and heptanal. nih.govresearchgate.net This process has been established since the late 19th century and remains a cornerstone for producing this valuable bio-based building block. nih.gov From 10-undecenoic acid, other key C11 synthons can be readily produced, including 10-undecen-1-ol via reduction and 10-undecenal. acmechem.com

In addition to this established industrial process, this compound is also found as a natural product in the plant kingdom. It has been identified as a volatile compound in the exocarp (peel) of apples (Malus domestica) and has also been reported in plants such as Zingiber mioga (myoga ginger). nih.govebi.ac.uk The natural occurrence of this compound suggests potential pathways for its direct extraction or for its production through biotechnological means.

Research into biocatalysis and metabolic engineering further supports the potential for sustainable production routes. For example, enzymatic processes are being explored for various transformations. A ZEA-lactonase enzyme has been shown to hydrolyze zearalenone (B1683625) into a product that spontaneously decarboxylates to form (E)-1-(3,5-dihydroxy-phenyl)-10-hydroxy-1-undecen-6-one, demonstrating a biological pathway that can produce a complex undecenone structure. researchgate.net Additionally, microbial biosynthesis has been used to produce the parent alkene, 1-undecene, from lauric acid using a nonheme iron-dependent enzyme, indicating the feasibility of engineering microorganisms to produce specific medium-chain alkenes from fatty acid feedstocks. nih.gov

The following table outlines the key sustainable production pathways for the C11 chemical family.

| Production Method | Feedstock | Key Process | Product(s) |

| Chemical Conversion | Castor Oil (Ricinoleic Acid) | Pyrolysis (Cracking) | 10-Undecenoic Acid, Heptanal nih.govresearchgate.net |

| Natural Extraction | Malus domestica (Apple), Zingiber mioga | Extraction of Volatiles | This compound nih.govebi.ac.uk |

| Microbial Biosynthesis | Lauric Acid | Enzymatic Decarboxylation (UndA enzyme) | 1-Undecene nih.gov |

| Enzymatic Hydrolysis | Zearalenone | ZEA-lactonase (ZHD101) enzyme | Hydrolysed ZEA, which leads to a complex undecenone derivative researchgate.net |

Q & A

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

- Methodology :

- Combination index (CI) : Calculate CI values using the Chou-Talalay method.

- Isobolograms : Graphically analyze additive, synergistic, or antagonistic effects.

- Transcriptomics : Profile gene expression changes to identify synergistic pathways .

Methodological Considerations

- Data Tables : Include retention times (GC-MS), spectral peaks (NMR), and statistical metrics (e.g., p-values, IC50).

- Reproducibility : Adhere to reporting standards (e.g., MIAME for microarray data) and deposit raw data in repositories like Zenodo .

- Ethical Compliance : For biological studies, follow institutional guidelines for cell/animal use and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.